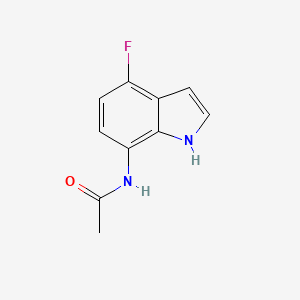

N-(4-fluoro-1H-indol-7-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-1H-indol-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-6(14)13-9-3-2-8(11)7-4-5-12-10(7)9/h2-5,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBFJELJCDVOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)F)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735652 | |

| Record name | N-(4-Fluoro-1H-indol-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357376-42-1 | |

| Record name | N-(4-Fluoro-1H-indol-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of N 4 Fluoro 1h Indol 7 Yl Acetamide

Strategies for Indole (B1671886) Core Functionalization and Substitution at the 4-Fluoro and 7-Positions

The construction of the N-(4-fluoro-1H-indol-7-yl)acetamide scaffold hinges on the effective functionalization of the indole nucleus, specifically the introduction of a fluorine atom at the 4-position and an acetamide (B32628) group at the 7-position.

Regioselective Fluorination Techniques for Indole Derivatives

The introduction of a fluorine atom at the C4 position of the indole ring is a critical step that significantly influences the molecule's properties. Direct fluorination of the indole core can be challenging due to the electron-rich nature of the heterocycle, which can lead to a lack of regioselectivity and over-fluorination. Therefore, synthetic strategies often rely on the use of pre-fluorinated starting materials.

A common approach involves starting with a fluorinated benzene (B151609) derivative, which is then elaborated into the indole ring system. For instance, the synthesis of 4-fluoroindole (B1304775) can be achieved starting from 2-fluoro-6-nitrotoluene (B1294474) google.com. This method ensures the fluorine atom is precisely positioned from the outset.

Modern fluorination techniques are continually being developed to provide milder and more selective methods. For example, I(I)/I(III) catalysis has been employed for the regioselective fluorination of allenes, which could potentially be adapted for specific indole precursors synquestlabs.com. While not directly applied to this compound in the reviewed literature, these advanced methods represent the forefront of organofluorine chemistry.

Synthetic Routes to N-(1H-indol-7-yl)acetamide Core

The synthesis of the 7-aminoindole precursor is a pivotal step. A prevalent method involves the reduction of a 7-nitroindole (B1294693) derivative. For instance, 4-chloro-7-nitroindole can be reduced to 7-aminoindole using catalytic hydrogenation with palladium on charcoal nih.gov. This transformation is generally efficient and clean.

A plausible and effective route to the core structure of this compound commences with 2-fluoro-6-nitrotoluene. This starting material can undergo a condensation reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate an enamine-type intermediate. Subsequent reductive cyclization, often achieved through catalytic hydrogenation over a palladium catalyst, simultaneously forms the indole ring and reduces the nitro group to an amine, yielding 4-fluoro-7-aminoindole google.com.

An alternative classical approach to indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions ambeed.com. While a versatile method, its application to produce a 4-fluoro-7-aminoindole would necessitate a suitably substituted phenylhydrazine, which may require a multi-step synthesis itself.

Approaches for Acetamide Moiety Formation and Coupling

The final key transformation in the synthesis of this compound is the formation of the acetamide group at the 7-position of the 4-fluoroindole core.

Amidation Reactions and Coupling Reagents

The N-acetylation of the 7-amino group of 4-fluoro-7-aminoindole is typically a straightforward amidation reaction. Standard acetylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base are commonly employed. The choice of base is crucial to neutralize the acid generated during the reaction and to prevent side reactions.

A variety of coupling reagents can also facilitate amide bond formation between a carboxylic acid (acetic acid) and an amine. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid to form a reactive intermediate that readily reacts with the amine google.com. Other modern and highly efficient coupling reagents include phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) sigmaaldrich.com. These reagents are known for their high coupling efficiency and low rates of racemization, although the latter is not a concern for the synthesis of this compound from an achiral precursor.

A greener approach to N-acetylation involves the use of acetonitrile (B52724) as the acetylating agent, catalyzed by alumina (B75360) in a continuous-flow system. This method avoids the use of more hazardous reagents like acetyl chloride and acetic anhydride google.com.

Multi-Step Synthetic Sequences and Optimization Strategies

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Fluoro-6-nitrotoluene | DMF-DMA, heat | (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine |

| 2 | (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine | H₂, Pd/C, solvent (e.g., Methanol) | 4-Fluoro-1H-indol-7-amine |

| 3 | 4-Fluoro-1H-indol-7-amine | Acetic anhydride, base (e.g., Pyridine) or Acetyl chloride, base | This compound |

Optimization strategies for such a sequence would involve screening different solvents, catalysts, reaction times, and temperatures for the reductive cyclization step. For the final acetylation, the choice of acetylating agent and base, as well as the reaction conditions, would be optimized to ensure complete conversion without side reactions. The purification of intermediates at each stage is also critical for the success of the subsequent steps.

Advanced Synthetic Methodologies

While the previously described pathways represent robust methods for the synthesis of this compound, research into more advanced synthetic methodologies for functionalized indoles is ongoing. These methods aim to improve efficiency, regioselectivity, and substrate scope.

For instance, directed metalation strategies on the indole nucleus can allow for the introduction of functional groups at specific positions that are otherwise difficult to access. While not directly reported for the target molecule, such techniques offer potential alternative routes.

The development of novel catalytic systems for C-H functionalization is another area of active research. These methods could potentially allow for the direct introduction of the fluorine or amino group onto the indole core, thus shortening the synthetic sequence.

Furthermore, the use of flow chemistry is becoming increasingly prevalent in the synthesis of fine chemicals and pharmaceuticals. The optimization of multi-step syntheses in continuous-flow reactors can lead to improved yields, higher purity, and greener processes. The acetylation step, as mentioned earlier, has been successfully adapted to a flow process google.com.

Exploration of Photoredox Catalysis in Fluoroindole Acetamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging bonds under mild conditions. This approach could be particularly valuable for the synthesis of this compound, potentially through a late-stage C-H amidation strategy on a 4-fluoroindole scaffold.

While a direct photoredox-catalyzed synthesis of this compound has not been explicitly detailed in the literature, related transformations on indole and fluoroarene systems suggest its feasibility. For instance, photoredox catalysis has been successfully employed for the C-H fluorination of arenes and the synthesis of 3-fluoroindoles. nih.govorganic-chemistry.orgnih.govfigshare.com These methods often involve the generation of a radical intermediate that can undergo the desired transformation.

A hypothetical photoredox-catalyzed approach to this compound could involve the direct C-H amidation of 4-fluoroindole at the C7 position. This would likely require a suitable nitrogen source, a photocatalyst, and a light source. The reaction mechanism would likely proceed through the generation of a nitrogen-centered radical that attacks the electron-rich indole ring. The regioselectivity of this amidation would be a critical aspect to control.

To illustrate the potential of this methodology, the following table summarizes key findings from studies on photoredox-catalyzed reactions on related indole and aromatic systems.

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| N-Arylamine with CF2I group | Ru(bpy)3Cl2, PPh3 | 3-Fluoroindole | High | organic-chemistry.orgnih.govfigshare.com |

| Arene | [18F]F- salt, Organic Photocatalyst | 18F-labeled Arene | Various | nih.gov |

| Dehydroalanine derivatives | Organic Photocatalyst | α-Fluoro-α-amino acid | Good | nih.gov |

This table presents data from analogous reactions on similar compound classes to illustrate the potential of photoredox catalysis.

The development of a specific protocol for the photoredox-catalyzed synthesis of this compound would require careful optimization of reaction conditions, including the choice of photocatalyst, solvent, and nitrogen source, to achieve high yield and regioselectivity.

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into drug candidates can have a profound impact on their pharmacological activity. The stereoselective synthesis of chiral analogs of this compound, where a stereocenter is introduced, for instance, in the acetamide side chain or through atropisomerism, is a key area of research.

Organocatalysis and transition-metal catalysis are two prominent strategies for achieving stereoselective transformations on the indole scaffold. princeton.edunih.govnih.gov While a direct stereoselective synthesis of a chiral analog of this compound is not reported, numerous examples of enantioselective reactions on indoles provide a strong foundation for developing such a synthesis.

For example, chiral phosphoric acids have been used to catalyze the atroposelective synthesis of N-N axially chiral indole derivatives with high enantioselectivity. researchgate.netrsc.org Similarly, chiral amine catalysts have been employed for the enantioselective Friedel-Crafts alkylation of indoles, demonstrating the potential to introduce a chiral side chain. princeton.edunih.gov

A potential strategy for the stereoselective synthesis of a chiral analog of this compound could involve the asymmetric amination of a suitable precursor or the kinetic resolution of a racemic mixture of the final compound. The choice of chiral catalyst or auxiliary would be crucial in determining the enantiomeric excess of the product.

The table below showcases the high levels of stereocontrol achievable in reactions involving indole derivatives, highlighting the potential for synthesizing chiral this compound analogs.

| Indole Substrate | Reaction Type | Chiral Catalyst | Product Enantiomeric Excess (ee %) | Reference |

| N-Methylindole | Conjugate Addition | (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone | 92 | princeton.edunih.gov |

| Indole | Friedel-Crafts with Imines | Bifunctional Cinchona Alkaloid | up to 99 | nih.gov |

| N-Aminoindoles | N-Acylation | Chiral Isothiourea | High | rsc.org |

This table presents data from analogous reactions on similar compound classes to illustrate the potential for stereoselective synthesis.

The successful development of a stereoselective synthesis for chiral analogs of this compound would open up new avenues for exploring the structure-activity relationship of this class of compounds.

Advanced Spectroscopic and Structural Characterization of N 4 Fluoro 1h Indol 7 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A detailed NMR analysis of N-(4-fluoro-1H-indol-7-yl)acetamide would provide precise information about its atomic connectivity and spatial arrangement.

Elucidation of Indole (B1671886) Ring Proton and Carbon Environments

A ¹H NMR spectrum would be expected to show distinct signals for each proton on the indole ring. The chemical shifts and coupling patterns of protons H-2, H-3, H-5, and H-6 would confirm the substitution pattern. For instance, the protons on the five-membered ring (H-2 and H-3) would likely appear as a triplet and a doublet of doublets, respectively. The protons on the benzene (B151609) ring (H-5 and H-6) would exhibit splitting patterns influenced by the adjacent fluorine and amine substituents.

A ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the indole ring. The carbon directly attached to the fluorine atom (C-4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a key indicator of its position. The chemical shifts of the other carbon atoms would be influenced by the electron-withdrawing nature of the fluorine and the electron-donating character of the acetamide (B32628) group.

Confirmation of Acetamide Linkage and Fluorine Proximity

The presence of the acetamide group would be confirmed in the ¹H NMR spectrum by a singlet corresponding to the methyl (CH₃) protons and a singlet for the amide (NH) proton. The chemical shift of the amide proton can be indicative of its involvement in hydrogen bonding.

The proximity of the fluorine atom to the other nuclei can be inferred from through-space coupling effects observed in the NMR spectra.

Application of Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR) for Conformational Analysis and Molecular Interactions

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show longer-range correlations, for example, from the acetyl methyl protons to the carbonyl carbon and to C-7 of the indole ring, confirming the acetamide linkage.

¹⁹F NMR spectroscopy would provide a single resonance for the fluorine atom at C-4. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be sensitive to the electronic environment. Coupling between the fluorine and adjacent protons (H-3 and H-5) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₁₀H₉FN₂O.

LC-MS Coupling for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture before their detection by mass spectrometry. For this compound, LC-MS would be employed to assess its purity. A single sharp peak in the chromatogram at a specific retention time, coupled with the corresponding mass spectrum confirming the molecular weight, would indicate a high-purity sample. This technique is also invaluable for identifying any potential impurities from the synthesis or degradation products.

While specific experimental data tables for this compound are not available in the public domain, the analytical approaches described above represent the standard and necessary procedures for its complete spectroscopic and structural characterization.

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties. While specific experimental data for this exact compound is not publicly available, we can predict the expected regions for these vibrations based on known data for similar structures.

The N-H stretching vibration of the indole ring and the amide group are expected to appear in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can provide insights into the extent of hydrogen bonding. The carbonyl (C=O) stretching vibration of the acetamide group is a strong and sharp band typically observed between 1680 and 1630 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) is usually found in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3300 |

| Amide N-H | Stretching | 3350 - 3250 |

| Carbonyl C=O | Stretching | 1680 - 1630 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the crystal structure of this compound would reveal detailed information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice. Although a solved crystal structure for this specific molecule is not available in open-access databases, we can hypothesize on the key structural features based on related compounds.

Investigation of Intermolecular Packing Motifs and Crystal Lattice Stabilization

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern to form a crystal lattice. This packing is governed by a variety of intermolecular forces. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds, such as those between the indole N-H of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O=C). This is a very common and strong hydrogen bonding motif in related structures. These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal.

Computational Chemistry and Molecular Modeling Studies of N 4 Fluoro 1h Indol 7 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and energy landscape, which are crucial determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties. For N-(4-fluoro-1H-indol-7-yl)acetamide, DFT studies, likely employing a basis set such as B3LYP/6-311+G(d,p), would be instrumental in elucidating its geometric and electronic features. researchgate.netresearchgate.netkarazin.ua

The optimized geometry would reveal key bond lengths and angles. For instance, the C-F bond length and the geometry of the acetamide (B32628) group relative to the indole (B1671886) ring are of particular interest. The electronic properties can be further understood through analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity.

Mulliken population analysis, derived from DFT calculations, can provide insights into the partial atomic charges. researchgate.netniscpr.res.insemanticscholar.org This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. The fluorine atom is expected to be highly electronegative, influencing the charge distribution across the aromatic system.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-F | 1.35 |

| N7-C(O) | 1.38 |

| C=O | 1.23 |

| N1-H | 1.01 |

| **Bond Angles (°) ** | |

| C3-C4-F | 119.5 |

| C6-C7-N7 | 121.0 |

| C7-N7-C(O) | 125.0 |

| Mulliken Atomic Charges (e) | |

| F | -0.35 |

| O(acetamide) | -0.55 |

| N7(acetamide) | -0.40 |

| H(N1) | +0.30 |

| Frontier Orbital Energies (eV) | |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Conformational Analysis and Energy Minimization of the Compound

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound is crucial for identifying its most stable conformers. tandfonline.com The primary focus of such an analysis would be the rotation around the C7-N bond of the acetamide group. This rotation determines the orientation of the acetyl group relative to the indole plane.

Energy minimization calculations, often performed using molecular mechanics force fields or semi-empirical methods, can map the potential energy surface as a function of the dihedral angle of the C7-N-C=O bond. github.io This would likely reveal two main low-energy conformations: a syn-periplanar and an anti-periplanar orientation, where the carbonyl group is either pointing towards or away from the C6 position of the indole ring, respectively. The relative energies of these conformers would indicate the predominant shape of the molecule in different environments. tandfonline.com The presence of the fluorine at the 4-position might introduce subtle electronic effects that could influence the conformational preference.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Given the prevalence of the indole nucleus in enzyme inhibitors, this compound could be docked against various biologically relevant targets. Based on studies of similar indole derivatives, potential targets could include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), acetylcholinesterase (AChE), and carbonic anhydrases (CAs). mdpi.comnih.govnih.gov

Docking simulations would predict the binding pose of the compound within the active site of these enzymes and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. acs.orgmdpi.com A lower binding energy generally suggests a more favorable interaction. mdpi.com For instance, docking against VEGFR-2, a key target in cancer therapy, could reveal if the compound can adopt a conformation that allows it to interact with the ATP-binding site. researchgate.netmdpi.comnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions between the ligand and the protein's active site residues. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the acetamide group could act as a hydrogen bond donor and acceptor. The indole ring is capable of forming π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. nih.gov The fluorine atom could participate in halogen bonds or other electrostatic interactions. Identifying these key interacting residues is crucial for understanding the structural basis of binding and for designing more potent and selective inhibitors. researchgate.net

Table 2: Hypothetical Molecular Docking Results of this compound with Potential Biological Targets (Note: This data is illustrative and based on findings for analogous indole inhibitors.)

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Glu885 | Hydrogen Bonds |

| Acetylcholinesterase | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrogen Bond |

| Carbonic Anhydrase II | 2CBE | -7.8 | His94, His96, Thr199 | Hydrogen Bonds, Metal Coordination |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon binding. nottingham.ac.uknih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: These are general parameters and would be adapted for a specific system.)

| Parameter | Value/Description |

| Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, AMBER14 |

| Water Model | TIP3P |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Dynamic Behavior and Conformational Flexibility of this compound in Solution

Understanding the conformational landscape of a molecule in solution is critical, as it dictates the range of shapes the molecule can adopt, and thus its ability to bind to a biological target. Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system.

While specific molecular dynamics simulation data for this compound is not extensively available in the public domain, the general principles of such studies on similar indole-containing molecules can be described. An MD simulation of this compound in an aqueous environment would track the movements of every atom in the molecule over time, providing a detailed picture of its flexibility. Key areas of conformational freedom would include the rotation around the single bonds connecting the acetamide group to the indole ring. The planarity of the indole ring itself is generally maintained, but the substituent at the 7-position can exhibit various orientations. The fluorine atom at the 4-position would influence the electronic properties and local interactions of the indole ring. The simulation would reveal the most stable conformations and the energy barriers between them, which are crucial for understanding its binding potential.

Stability of Ligand-Target Complexes and Water-Mediated Interactions

The stability of the complex formed between a ligand and its protein target is a key determinant of the ligand's efficacy. Computational methods can be employed to study these interactions in detail. For this compound, identifying its biological target is the first step. For instance, various indole derivatives have been investigated as inhibitors of enzymes like kinases or as antagonists for receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are highly valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activity against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

A hypothetical QSAR study on a series of this compound analogs might reveal that the presence of the fluorine atom at the 4-position and the acetamide group at the 7-position are critical for activity. The model could further quantify the impact of different substituents on the indole nitrogen or other positions of the indole ring, providing a predictive tool for designing new compounds with enhanced efficacy.

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for the biological target of this compound could be developed based on the structure of the ligand-target complex or from a set of known active molecules. For this compound, the key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the indole core.

A hydrogen bond donor from the N-H group of the indole.

A hydrogen bond donor from the N-H group of the acetamide side chain.

A hydrogen bond acceptor from the carbonyl oxygen of the acetamide group.

A halogen bond donor feature from the fluorine atom.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that possess the required structural features and are therefore likely to be active. dovepress.com This approach accelerates the discovery of novel chemical scaffolds with the desired biological activity.

Mechanistic Studies of Molecular Interactions and Biological Research Areas

Investigation of Binding Mechanisms with Specific Biological Macromolecules

The indole (B1671886) ring system, functionalized with fluoro and acetamide (B32628) groups, serves as a versatile scaffold for engaging with biological macromolecules. This structure facilitates a range of non-covalent interactions, which are fundamental to its observed biological activities.

While direct studies on N-(4-fluoro-1H-indol-7-yl)acetamide with pLDH or acetylcholinesterase are not extensively detailed in the literature, research on analogous structures highlights a strong potential for enzyme inhibition. The N-acetamide indole framework has been identified as a promising starting point for developing inhibitors against crucial parasitic enzymes. For instance, compounds with this core structure have been optimized as inhibitors of Plasmodium falciparum cation-transporting ATPase (PfATP4), an enzyme essential for maintaining sodium homeostasis in the malaria parasite. Targeting PfATP4 is an attractive antimalarial strategy because it lacks close orthologs in mammals, suggesting a potential for selective toxicity.

Furthermore, derivatives featuring a fluoro-phenyl acetamide moiety have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory conditions. Although not the specific compound , analogues have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3) and Aurora Kinase B (AURKB), demonstrating that the scaffold can be adapted to target the ATP-binding sites of these enzymes. researchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Fluoro-Acetamide Analogs on Kinases This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical scaffold.

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| TAK-632 Analogues (contain fluoro-phenyl acetamide) | Receptor-Interacting Protein Kinase 3 (RIPK3) | Potent necroptosis inhibition by targeting RIPK3 phosphorylation. | researchgate.net |

| Quinazoline Derivatives (contain N-(3-fluorophenyl)acetamide) | Aurora Kinase B (AURKB) | Sub-nanomolar activity in enzymatic assays; orally active in mouse xenograft models. | nih.gov |

The interaction of indole-based compounds with various receptors has been a fruitful area of research. While the histamine H4 receptor (H4R) has been targeted with indole-containing molecules for anti-inflammatory purposes, the most detailed research for scaffolds related to this compound involves the Human Immunodeficiency Virus-1 (HIV-1) Tat protein. frontiersin.org

The HIV-1 Tat protein is a transcriptional factor essential for viral replication. nih.govnih.gov It functions by binding to a specific RNA structure known as the trans-activation response element (TAR), which is located at the 5' end of all nascent viral transcripts. elsevierpure.commdpi.com This Tat-TAR interaction recruits host cellular factors that promote the elongation of viral RNA, leading to the production of full-length viral genomes. nih.govresearchgate.net Disrupting the Tat-TAR interaction is therefore a key therapeutic strategy for inhibiting HIV-1.

High-throughput screening has identified compounds with a 1,3,4-oxadiazole core containing both indole and acetamide moieties as potent inhibitors of HIV-1 Tat-mediated transcription. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the development of derivatives that specifically interfere with this viral transcription step, effectively inhibiting the HIV-1 replication cycle in T cell lines and peripheral blood mononuclear cells. nih.govnih.gov These findings underscore the potential of the indole acetamide scaffold to selectively target the unique Tat-TAR protein-RNA interface. nih.govnih.gov

Table 2: Anti-HIV-1 Activity of Indole Acetamide-Containing 1,3,4-Oxadiazole Derivatives

| Derivative | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|---|

| Derivative 9 | 0.17 | 63.20 | 371.76 | Inhibition of Tat-mediated viral transcription |

| Derivative 13 | 0.24 | 47.12 | 196.33 | Inhibition of Tat-mediated viral transcription |

Molecular Basis of Target Specificity for Fluoroindole Acetamides

The target specificity of fluoroindole acetamides is derived from the unique combination of the indole core, the fluorine atom, and the acetamide side chain. The indole scaffold provides a rigid, aromatic platform capable of participating in π-stacking, hydrophobic, and hydrogen bonding interactions with biological targets.

The specificity for a target like the HIV-1 Tat-TAR complex arises from the ability of the molecule to fit into the unique three-dimensional structure of the protein-RNA interface, disrupting the necessary contacts for transcriptional activation. nih.govmdpi.com The acetamide group can act as both a hydrogen bond donor and acceptor, allowing for precise orientation within a binding pocket.

In the context of enzyme inhibition, such as with PfATP4, specificity is achieved by exploiting structural differences between the parasite enzyme and its mammalian counterparts. The fluorine atom can significantly alter the electronic properties of the indole ring and can form specific electrostatic or halogen-bonding interactions, thereby enhancing binding affinity and selectivity for the intended target. Similarly, for kinase inhibition, these features can be fine-tuned to achieve selective binding to the ATP pocket of one kinase over others, which is crucial for minimizing off-target effects. nih.gov This modular nature allows for the rational design of derivatives with high potency and specificity for a desired biological target.

Broad Research Areas of Biological Activity for Indole-Acetamide Derivatives

Indole-acetamide derivatives are recognized for their wide-ranging biological activities, making them a versatile scaffold in medicinal chemistry. mdpi.com Research has demonstrated their potential across various therapeutic areas, including antimicrobial, antineoplastic, anti-inflammatory, and neuroprotective applications. mdpi.comnih.govnih.gov The structural versatility of the indole nucleus allows for modifications that can modulate its interaction with various biological targets. mdpi.com

The indole moiety is a crucial component in the development of new antimicrobial agents. eurekaselect.com Derivatives of indole-acetamide have been investigated for their potential to combat a range of pathogens, including bacteria, fungi, and parasites.

Antibacterial and Antifungal Activity: Indole-3-acetamide (B105759) derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.com For instance, certain indole-3-acetamido-polyamine conjugates have exhibited strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. nih.gov Some analogues have also demonstrated intrinsic activity against E. coli. nih.govmdpi.com Furthermore, these compounds can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics like doxycycline against resistant bacteria such as P. aeruginosa. nih.govmdpi.com

Antiplasmodial Activity: Research into N-(indol-7-yl)acetamides has revealed their potential as antiplasmodial agents against the chloroquine-sensitive strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Studies have shown that the presence of a fluorine atom on the aromatic ring can enhance the biological activity of these molecules. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the parasite's lactate dehydrogenase (pLDH), an essential enzyme for its survival. nih.gov

Antiviral Activity: The broad biological profile of indole derivatives also includes antiviral properties. nih.govacs.org

| Application | Pathogen/Target | Key Findings | Citations |

|---|---|---|---|

| Antibacterial | MRSA, E. coli | Indole-3-acetamido-polyamine conjugates show strong growth inhibition. | nih.govmdpi.com |

| Antifungal | Cryptococcus neoformans | Indole-3-acetamido-polyamine conjugates exhibit potent inhibitory activity. | nih.gov |

| Antiplasmodial | Plasmodium falciparum (chloroquine-sensitive) | N-(indol-7-yl)acetamides show moderate to significant activity, potentially by inhibiting pLDH. | nih.gov |

| Antibiotic Adjuvant | P. aeruginosa | Enhances the action of doxycycline. | nih.govmdpi.com |

The indole scaffold is a prominent feature in many anticancer agents, and indole-acetamide derivatives have been extensively studied for their potential to combat various cancers. mdpi.comtandfonline.comnih.gov Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation and survival. mdpi.commdpi.com

Tubulin Polymerization Inhibition: A significant number of indole derivatives exert their anticancer effects by targeting tubulin, a critical component of the cell's cytoskeleton. mdpi.comnih.gov By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. mdpi.comnih.gov For example, certain indole-acrylamide derivatives have shown potent tubulin polymerization inhibitory activity. mdpi.com

Enzyme Inhibition: Indole-acetamide derivatives have been designed to inhibit various enzymes crucial for cancer cell growth. This includes targeting receptor tyrosine kinases like VEGFR, which are involved in angiogenesis. nih.gov Other targeted enzymes include histone deacetylase (HDAC) and protein kinases. mdpi.com

Apoptosis Induction: Many indole-based compounds induce apoptosis in cancer cells through various mechanisms. tandfonline.com Some N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to induce apoptosis in a caspase-8-dependent manner. mdpi.com

| Mechanism | Target | Example Cell Lines | Citations |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin | HCT116 (Colon), PC-3 (Prostate) | nih.gov |

| Enzyme Inhibition | VEGFR, HDAC, Protein Kinases | A549 (Lung), K562 (Leukemia) | mdpi.comtandfonline.comnih.gov |

| Apoptosis Induction | Caspase-8 | HepG2 (Liver) | mdpi.com |

Indole derivatives, including those with an acetamide functional group, have been investigated for their anti-inflammatory properties. nih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core structure. mdpi.com Research in this area has focused on the modulation of key inflammatory pathways.

COX and LOX Inhibition: Some indole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory process. mdpi.com By inhibiting these enzymes, these compounds can reduce the production of prostaglandins and leukotrienes, key mediators of inflammation. nih.gov

NF-κB Pathway Modulation: Novel indole derivatives have been identified that can modulate the NF-κB pathway, a critical regulator of the inflammatory response. mdpi.com

The indole nucleus is also a key structural motif in compounds with neuroprotective properties. mdpi.com Indole-acetamide derivatives are being explored for their potential to address the complex pathologies of neurodegenerative diseases.

Derivatization Strategies for Advanced Academic Research

Synthetic Modifications for Comprehensive SAR Exploration

A thorough investigation of the structure-activity relationship (SAR) is fundamental to optimizing a chemical scaffold for a desired biological activity. For N-acetamide indoles, synthetic modifications are systematically introduced at several key positions to probe the chemical space and identify features that enhance potency and improve physicochemical properties. acs.orgnih.gov The core scaffold of N-(4-fluoro-1H-indol-7-yl)acetamide offers three primary regions for modification: the indole (B1671886) core, the N-acetamide linker, and the terminal aryl group (in more complex analogs).

Two general synthetic pathways are commonly employed to generate a diverse library of N-acetamide indole derivatives. nih.gov The first pathway involves alkylating the indole nitrogen with a suitable haloacetamide. A second, more versatile pathway begins with the alkylation of a substituted aniline (B41778) with chloroacetyl chloride, followed by the use of the resulting aryl carboxamide to alkylate the indole nitrogen. nih.gov A subsequent Suzuki reaction can then be used to introduce various substituents at positions on the indole ring, such as position 6. nih.gov

Key modifications and their impact on activity are summarized below:

Indole Core Substitutions: The indole nucleus itself is a prime target for modification. For instance, in related N-acetamide indole antimalarial compounds, replacing a 5-methyl-1,3,4-oxadiazole at the 6-position with a 4-(N-methyl-pyrazole) resulted in a compound with equipotent activity and greater synthetic tractability. nih.gov However, altering the pyrazole (B372694) substitution pattern to a 3-(N-methyl-pyrazole) was detrimental to activity, highlighting the sensitivity of the SAR to the geometry of substituents at this position. nih.gov The difference in activity is potentially due to variations in the intrinsic dipole moments of the isomers, which affect their ability to form crucial hydrogen bond interactions. nih.gov

Acetamide (B32628) N-Substituent Modification: The nitrogen of the acetamide linker can be substituted to explore the impact of steric bulk and electronic properties. In a series of antimalarial N-acetamide indoles, introducing a difluoromethyl group on the amide nitrogen resulted in a threefold decrease in activity compared to the N-methyl equivalent. nih.gov Larger functional groups, including trifluoromethyl, ethyl, and phenyl groups, completely ablated the activity, indicating a sterically constrained binding pocket around the acetamide moiety. nih.gov

Pendant Group Alterations: In more complex analogs where the acetamide is further substituted, the nature of this terminal group is critical. Structure-activity relationship studies on various indole derivatives have shown that the introduction of different anilides can increase the lipophilic nature of the compounds, significantly influencing their biological profile. nih.gov

The following interactive table summarizes key SAR findings for the broader N-acetamide indole class, which can inform derivatization strategies for this compound.

| Modification Site | Modification Example | Observed Effect on Activity (Antimalarial Example) | Reference |

|---|---|---|---|

| Indole C6-Position | 4-(N-methyl-pyrazole) replacing 1,3,4-oxadiazole | Equipotent activity, synthetically more accessible | nih.gov |

| Indole C6-Position | 3-(N-methyl-pyrazole) | Detrimental to activity (EC50 >10 μM) | nih.gov |

| Acetamide Nitrogen | N-difluoromethyl vs. N-methyl | 3-fold less active | nih.gov |

| Acetamide Nitrogen | N-trifluoromethyl, N-ethyl, N-phenyl | Ablated activity (EC50 >10 μM) | nih.gov |

These findings underscore the importance of systematic modification to build a comprehensive SAR model, guiding the design of more potent and specific derivatives. acs.orgnih.gov

Introduction of Analytical Tags or Probes for Mechanistic Studies

To investigate the mechanism of action of this compound, derivatives bearing analytical tags or probes can be synthesized. These tagged compounds are invaluable tools for target identification, visualization of subcellular localization, and studying drug-target engagement. The synthetic handles available on the core structure allow for the covalent attachment of various probes.

Strategies for introducing such tags include:

Bioorthogonal Probes: A common strategy involves incorporating a small, chemically inert functional group (a "bioorthogonal handle") that can be specifically reacted with a complementary probe in a biological system. For instance, an azide (B81097) or alkyne group could be introduced onto the indole scaffold, likely at a position shown by SAR studies to be tolerant of substitution. This allows for subsequent "click chemistry" ligation with reporter tags like fluorophores (e.g., a TAMRA-azide) or affinity tags (e.g., a biotin-alkyne) for pull-down experiments and target identification.

Affinity Probes: Biotin (B1667282) is a widely used affinity tag. A biotin moiety can be attached to the this compound molecule, typically via a flexible linker arm to minimize steric hindrance and preserve binding affinity. The linker can be attached to a non-critical position on the indole ring. These biotinylated probes can be used to isolate binding partners from cell lysates.

Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) creates a derivative that can be used in fluorescence microscopy to visualize its distribution within cells or tissues. This can provide crucial information about its accumulation in specific organelles or compartments, offering clues to its mechanism of action.

The development of such probes is crucial for moving beyond phenotypic screening to a deeper mechanistic understanding. acs.org For example, mechanistic studies on related indole-3-acetic acid derivatives have utilized their conversion by enzymes into reactive species, a concept that can be harnessed for bioorthogonal catalysis to generate a therapeutic effect at a specific site. nih.gov This highlights how derivatization can turn a compound into a probe for its own metabolic activation and mechanism. nih.gov

Strategies for Modulating Specific Molecular Interactions (e.g., directed hydrogen bonding)

The biological activity of a small molecule is often dictated by a network of specific non-covalent interactions with its target protein, among which hydrogen bonds are paramount. The this compound structure contains key hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites that can be strategically modulated through derivatization. chemrxiv.orgnih.gov

Key interaction sites on the scaffold include:

Indole N-H: The proton on the indole nitrogen is a strong hydrogen bond donor.

Acetamide N-H: The amide proton is another key hydrogen bond donor.

Carbonyl Oxygen: The oxygen of the acetamide carbonyl group is a primary hydrogen bond acceptor. nih.gov

Fluorine Atom: The fluorine at the C4 position can act as a weak hydrogen bond acceptor.

Derivatization strategies to modulate these interactions include:

Strengthening/Weakening H-Bonds: The hydrogen bond acidity of the N-H donors can be tuned by introducing electron-withdrawing or electron-donating groups elsewhere on the indole ring. For example, additional electronegative substituents on the indole ring would increase the acidity of the indole N-H, making it a stronger donor.

Introducing New Interaction Points: Adding substituents with HBD or HBA functionalities at positions tolerant of modification can create new, specific interactions with a target. For instance, adding a hydroxyl or amino group to a suitable position on the indole ring could establish a new hydrogen bond that improves binding affinity or selectivity.

Conformational Constraint: Replacing flexible side chains with rigid rings can lock the molecule into a specific conformation, which may be more favorable for binding. This can pre-organize the HBD and HBA groups for optimal interaction with a target, reducing the entropic penalty of binding.

Computational docking studies can be used to predict how these modifications might influence binding. nih.govnih.gov For instance, molecular docking of indole-3-acetamide (B105759) derivatives has revealed key hydrogen bonding interactions within the active site of target enzymes. nih.gov The difference in activity between regioisomers of heterocyclic substituents on the indole core is often attributed to the precise positioning of nitrogen atoms, which act as hydrogen bond acceptors, within the binding pocket. nih.gov

| Functional Group | Location | Interaction Type | Potential Modulation Strategy |

|---|---|---|---|

| Indole N-H | Indole Ring | Hydrogen Bond Donor | Introduce electron-withdrawing groups on the ring to increase acidity. |

| Amide N-H | Acetamide Linker | Hydrogen Bond Donor | Alkylation removes the donor; steric bulk of alkyl group can probe pocket size. |

| Carbonyl C=O | Acetamide Linker | Hydrogen Bond Acceptor | Replace with bioisosteres (e.g., thiocarbonyl) to alter acceptor strength. |

| Fluorine | Indole C4-Position | Weak Hydrogen Bond Acceptor | Replace with other halogens (Cl, Br) or H to probe electronic/steric effects. |

By carefully designing derivatives, researchers can systematically map the hydrogen bonding landscape of the binding site, leading to compounds with enhanced affinity and specificity.

Derivatization for Enhanced Spectroscopic Characterization (e.g., isotopic labeling for NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of small molecules and their complexes with biomacromolecules. To facilitate these studies, this compound can be synthesized with isotopic labels, which can simplify complex spectra and enable advanced NMR experiments.

Isotopic labeling is an indispensable tool that enhances NMR sensitivity and allows for site-specific interrogation of molecular structure and intermolecular contacts. chemrxiv.org

Common isotopic labeling strategies include:

Uniform Labeling: The compound can be synthesized using precursors uniformly enriched with NMR-active isotopes like ¹³C and ¹⁵N. For example, using ¹⁵N-labeled 4-fluoro-7-nitro-1H-indole as a starting material would introduce a ¹⁵N label at the indole nitrogen position. Subsequent steps using ¹³C-labeled reagents could incorporate carbon labels. Uniform ¹³C, ¹⁵N-labeling is a cost-effective method that can, in principle, provide all the structural constraints needed for a full structural determination. chemrxiv.org

Selective Labeling: For larger systems or to answer specific structural questions, selective or site-specific labeling is often preferred. This involves incorporating an isotope at a single known position in the molecule. This approach simplifies NMR spectra and is particularly useful for distance measurements in solid-state NMR. chemrxiv.org For example, one could synthesize the acetamide portion using ¹³C-labeled acetyl chloride or ¹⁵N-labeled amine to specifically label the acetamide group.

Deuterium (B1214612) Labeling: Replacing protons (¹H) with deuterium (²H) at specific positions can simplify crowded ¹H-NMR spectra and is a valuable tool in studying the dynamics of protein-ligand complexes.

The choice of labeling strategy depends on the specific research question. For instance, to study the interaction of this compound with a target protein, one might use a ¹⁵N-labeled version of the compound in a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment to monitor chemical shift perturbations upon binding.

| Isotope | Potential Labeling Position | Purpose | Reference |

|---|---|---|---|

| ¹⁵N | Indole Nitrogen (N1) | Monitor H-bonding, ligand binding via HSQC | nih.gov |

| ¹⁵N | Acetamide Nitrogen | Monitor H-bonding, ligand binding, probe local environment | nih.gov |

| ¹³C | Carbonyl Carbon | Probe H-bonding at the acceptor site, distance measurements | chemrxiv.org |

| ¹³C | Indole Ring Carbons (e.g., C2, C3, C7) | Full structural assignment, probe intermolecular contacts | chemrxiv.orgnih.gov |

| ²H | Non-exchangeable C-H positions | Simplify ¹H-NMR spectra, study dynamics | nih.gov |

These isotopic labeling techniques, combined with advanced NMR methods, provide unparalleled insight into the structural and dynamic properties of this compound and its interactions with biological targets. nih.gov

Future Research Directions and Theoretical Perspectives for N 4 Fluoro 1h Indol 7 Yl Acetamide

Advancements in Synthetic Methodologies for Novel Fluoroindole Acetamide (B32628) Frameworks

The development of efficient and versatile synthetic routes is paramount to exploring the full potential of the N-(4-fluoro-1H-indol-7-yl)acetamide scaffold. While general methods for the synthesis of substituted indoles are well-established, the specific regiochemistry of this compound calls for tailored approaches. Future research in this area could focus on several key aspects:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluorine and acetamido groups onto a pre-formed indole (B1671886) core would offer significant advantages in terms of efficiency and diversity. This could involve the exploration of novel C-H activation and fluorination techniques, as well as advanced amidation protocols.

Convergent Synthesis: Designing convergent synthetic strategies where the fluorinated and aminated fragments are prepared separately and then coupled would allow for greater modularity. This approach would facilitate the rapid generation of a library of analogs with variations in both the aromatic and acetamido portions of the molecule.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation could significantly improve the efficiency, scalability, and safety of the synthesis of this compound and its derivatives. nih.gov These technologies can often reduce reaction times, improve yields, and allow for better control over reaction parameters.

A potential synthetic approach could involve a multi-step sequence starting from a readily available fluorinated aniline (B41778) derivative. The general strategies for synthesizing N-acetamide indoles often involve the alkylation of an indole nitrogen followed by amidation, or the reaction of an indole carboxylic acid with a substituted aniline. nih.gov For instance, a plausible route could start with 3-fluoro-6-nitroaniline, which can be converted to 4-fluoro-7-nitro-1H-indole. Subsequent reduction of the nitro group to an amine, followed by acetylation, would yield the target compound.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates | Potential Advantages |

| Linear Synthesis | Stepwise construction of the indole ring followed by functional group manipulation. | 3-Fluoro-6-nitroaniline, 4-fluoro-7-nitro-1H-indole | Well-established reactions, predictable outcomes. |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. | A fluorinated indole core and an acetamido-containing fragment. | Modularity, rapid analog synthesis. |

| Late-Stage Functionalization | Introduction of fluorine and acetamido groups onto a pre-formed indole. | Indole, advanced fluorinating and amidating reagents. | High efficiency, access to diverse structures. |

Integrated Computational-Experimental Approaches for Rational Design of Derivatives

The rational design of derivatives of this compound can be significantly enhanced by integrating computational modeling with experimental validation. nih.govwiley.com This synergistic approach can guide the synthesis of new molecules with improved biological activity and optimized physicochemical properties.

Future research should leverage a variety of computational tools:

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecule, including the impact of the fluorine and acetamido substituents on the electron distribution and reactivity of the indole ring.

Molecular Docking: To predict the binding modes of this compound and its derivatives to potential biological targets. This can help in identifying key interactions and guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex and assess the stability of the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

These computational predictions would then be validated through the synthesis and biological evaluation of the designed compounds, creating a feedback loop for further optimization.

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action for this Compound Class

While the biological activity of this compound is not yet extensively characterized, the broader class of N-acetamide indoles has shown promise in various therapeutic areas. For instance, certain N-acetamide indole derivatives have been identified as potent antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase PfATP4. nih.gov This provides a starting point for investigating the potential biological targets of this compound.

Future research should aim to:

Screen for Biological Activity: Test the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. This could involve high-throughput screening campaigns.

Target Identification and Validation: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target and validate its role in the observed effect. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidate the detailed molecular mechanism by which this compound exerts its biological effects. This could involve studying its impact on cellular signaling pathways, gene expression, and metabolic processes.

Given the structural similarities to other bioactive indoles, potential areas of investigation could include its activity as an inhibitor of kinases, proteases, or its interaction with protein-protein interfaces. The fluorine substituent could enhance binding affinity and metabolic stability, making this compound an attractive candidate for drug discovery programs. nih.govnih.gov

Development of Advanced Analytical Probes Based on Fluoroindole Acetamide Scaffolds

The unique photophysical properties of fluorinated indoles make them attractive scaffolds for the development of advanced analytical probes. rsc.org The introduction of a fluorine atom can significantly influence the fluorescence quantum yield and lifetime of the indole ring system. rsc.org Furthermore, the acetamido group at the 7-position provides a handle for further functionalization, allowing for the attachment of recognition moieties or other signaling units.

Future research in this direction could focus on:

Fluorogenic Probes: Designing probes where the fluorescence of the this compound core is quenched in its native state but is turned on upon interaction with a specific analyte or in a particular microenvironment. nih.gov This "off-on" switching mechanism is highly desirable for bioimaging applications. nih.govnih.gov

Ratiometric Probes: Developing probes that exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to a target. rsc.org This provides a built-in self-calibration and can lead to more accurate and reliable measurements.

Probes for Bioimaging: Functionalizing the scaffold with targeting ligands to direct the probe to specific organelles or cell types, enabling the visualization of biological processes in living cells and organisms. The inherent fluorescence of the indole core could be exploited for this purpose. rsc.org

The development of such probes could have a significant impact on various fields, from fundamental biological research to clinical diagnostics.

Q & A

Q. What synthetic methodologies are recommended for N-(4-fluoro-1H-indol-7-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated indole acetamides typically involves coupling reactions between activated acetamide intermediates and substituted indoles. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can introduce the fluorine substituent at the indole's 4-position. Reaction optimization should focus on temperature (e.g., reflux in acetic anhydride for 2–6 hours), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing This compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze indole NH (~12 ppm, broad singlet), acetamide carbonyl (~168–170 ppm), and fluorine-induced deshielding in aromatic protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -COCH₃ or indole ring cleavage).

- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹).

Cross-validate with melting point analysis and elemental composition .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of This compound?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7, PC-3) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate with ATP-based viability assays .

- Enzyme Inhibition : Test kinase or protease inhibition (e.g., EGFR, COX-2) using fluorogenic substrates.

- Solubility and Stability : Perform HPLC-based kinetic studies in PBS or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cell lines for this compound?

- Methodological Answer : Contradictions may arise from cell-specific uptake mechanisms or off-target effects.

- Mechanistic Profiling : Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis regulators like Bcl-2/Bax).

- Metabolic Profiling : Compare intracellular metabolite levels (via LC-MS) to assess drug activation/deactivation.

- 3D Spheroid Models : Validate findings in multicellular tumor spheroids to mimic in vivo heterogeneity .

Q. What computational strategies can predict the biological targets of This compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against protein databases (e.g., PDB, AlphaFold). Prioritize fluorine’s electrostatic interactions with binding pockets.

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs (e.g., chlorophenyl or methoxyphenyl derivatives) .

- MD Simulations : Simulate ligand-receptor dynamics (10–100 ns trajectories) to assess binding stability .

Q. How can impurities in This compound synthesis be systematically identified and mitigated?

- Methodological Answer :

- HPLC-MS/PDA : Detect byproducts (e.g., dehalogenated or dimerized species) using reverse-phase C18 columns and gradient elution.

- Process Optimization : Reduce impurities by controlling reaction stoichiometry (e.g., limiting excess acylating agents) and implementing in-line quenching.

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound .

Q. What strategies improve the scalability of This compound synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer and reduce side reactions.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring to adjust parameters dynamically .

Q. How can This compound be evaluated for hypoxia-targeting applications?

- Methodological Answer :

- PET Imaging Probes : Radiolabel with ¹⁸F or ¹⁹F isotopes and assess tumor uptake in xenograft models using microPET/CT .

- Hypoxia-Inducible Factor (HIF) Assays : Measure HIF-1α stabilization via Western blot or luciferase reporter assays under low oxygen (1% O₂).

- Combination Therapy : Test synergy with hypoxia-activated prodrugs (e.g., tirapazamine) in 3D bioprinted tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.